molecular formula C12H14ClN B3004348 2-(4-ethynylphenyl)pyrrolidine hydrochloride CAS No. 2377033-22-0

2-(4-ethynylphenyl)pyrrolidine hydrochloride

Cat. No.: B3004348
CAS No.: 2377033-22-0
M. Wt: 207.7
InChI Key: YIHFLXLCRKKMGJ-UHFFFAOYSA-N
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Description

2-(4-ethynylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethynylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethynylphenyl)pyrrolidine
  • 2-(4-ethynylphenyl)pyrrolidine hydrobromide
  • 2-(4-ethynylphenyl)pyrrolidine sulfate

Uniqueness

2-(4-ethynylphenyl)pyrrolidine hydrochloride is unique due to its specific combination of the ethynyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

2-(4-ethynylphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative recognized for its potential biological activity, particularly in medicinal chemistry. Its structure includes a five-membered nitrogen-containing ring and an ethynyl group, which contribute to its unique chemical reactivity and possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C13H13N·HCl
  • Molecular Weight : Approximately 207.7 g/mol
  • Structure : Contains a pyrrolidine ring substituted with a 4-ethynylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Binding : Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors. This interaction may influence neurological pathways, suggesting a potential role in treating neurological disorders.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes related to neurotransmitter metabolism, enhancing the availability of neurotransmitters such as acetylcholine. This could lead to improved cholinergic transmission, affecting cognitive functions like learning and memory.

Table 1: Biological Activity Overview

Activity Type Mechanism Target Effect
Receptor AgonismModulation of neurotransmitter receptors5-HT2A, AChEPotential enhancement of cognition
Enzyme InhibitionInhibition of acetylcholinesteraseAChEIncreased acetylcholine levels
CytotoxicityInteraction with cancer cell linesVarious cancer cell linesVaries (IC50 values needed)

Case Studies and Research Findings

Research has demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant biological activities:

  • Neuropharmacological Studies : A study on similar compounds showed that modifications in the ethynyl group can enhance binding affinity to serotonin receptors, indicating potential for mood disorder treatments .
  • Anticancer Activity : In vitro studies have reported that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness at sub-micromolar concentrations. For instance, one study found that modifications in the substituents on the pyrrolidine ring can lead to enhanced antiproliferative activity against MCF-7 breast cancer cells .
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can penetrate the blood-brain barrier effectively, suggesting potential for treating central nervous system disorders .

Table 2: Comparison of Structural Analogues

Compound Name Structural Feature Biological Activity
2-(4-bromophenyl)pyrrolidine hydrochlorideBromine substitutionDifferent electronic properties
3-(4-ethynylphenyl)pyrrolidineEthynyl group at position 3Varies in steric hindrance
N-benzylpyrrolidineBenzyl group instead of ethynylAlters solubility

The structural uniqueness of this compound compared to its analogues highlights its potential advantages in drug design and development.

Properties

IUPAC Name

2-(4-ethynylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12;/h1,5-8,12-13H,3-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHFLXLCRKKMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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